3-(Furan-2-yl)-1-(4-methylphenyl)prop-2-en-1-one
Description
3-(Furan-2-yl)-1-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone system. Its structure comprises a furan-2-yl group at the β-position and a 4-methylphenyl group at the α-position. Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, as well as their utility in organic synthesis . The compound’s E-configuration, confirmed via X-ray crystallography in related structures, ensures planar geometry, which is critical for intermolecular interactions such as C–H···π hydrogen bonds and π-π stacking .
Properties
IUPAC Name |
3-(furan-2-yl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-4-6-12(7-5-11)14(15)9-8-13-3-2-10-16-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUPSIYNIKCTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327272 | |
| Record name | 3-(2-furyl)-1-(4-methylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14385-63-8 | |
| Record name | 3-(2-Furanyl)-1-(4-methylphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14385-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-furyl)-1-(4-methylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The mechanochemical approach employs solid-state grinding of 2-acetylfuran (1.26 g, 0.01 mol) and 4-methylbenzaldehyde (1.20 g, 0.01 mol) with potassium hydroxide (1.20 g, 0.03 mol) as a base. This solvent-free method minimizes waste and achieves rapid reaction completion within 10–15 minutes. The exothermic nature of the condensation necessitates controlled mixing to prevent overheating, which may lead to side products such as dienone formation.
Procedure and Isolation
Reactants are ground in a mortar and pestle until a homogeneous paste forms. The mixture is then quenched with ice water, yielding a crude solid that is filtered and recrystallized from ethanol. This method produces 3-(furan-2-yl)-1-(4-methylphenyl)prop-2-en-1-one in 92–94% yield, with a melting point of 88–91°C.
Spectroscopic Characterization
-
IR (KBr, cm⁻¹): 1659 (C=O stretch), 1605 (C=C stretch), 3113 (aromatic C–H).
-
¹H NMR (CDCl₃, δ ppm): 7.72 (1H, d, J = 15.6 Hz, CH=CH), 7.54 (1H, d, J = 15.6 Hz, CH=CH), 7.32–7.14 (4H, m, ArH from 4-methylphenyl), 6.88–6.62 (3H, m, furan and ArH), 2.35 (3H, s, CH₃).
-
¹³C NMR (CDCl₃, δ ppm): 187.4 (C=O), 145.9–112.6 (aromatic and furan carbons), 121.4 (CH=CH), 21.3 (CH₃).
Traditional Solution-Phase Synthesis
Alkaline Hydroxide-Mediated Condensation
In ethanol, 2-acetylfuran and 4-methylbenzaldehyde are refluxed with 40% NaOH (10 mL) at 60°C for 45 minutes. The reaction is quenched with ice-cold water, acidified with dilute HCl, and filtered to isolate the chalcone. Yields range from 85–89%, with recrystallization from ethyl acetate enhancing purity.
Key Reaction Parameters
-
Molar Ratio: 1:1 (ketone:aldehyde) to avoid aldol byproducts.
-
Base Concentration: Excess NaOH (3 equiv.) ensures complete enolate formation.
-
Temperature: Elevated temperatures (60–80°C) accelerate kinetics but risk decomposition above 90°C.
Microwave-Assisted Synthesis
Enhanced Reaction Efficiency
Microwave irradiation (600 W, 2–4 minutes) in ethanol with catalytic NaOH reduces reaction time from hours to minutes. This method achieves 88–91% yield, comparable to traditional approaches but with improved energy efficiency.
Procedure and Scalability
A mixture of 2-acetylfuran (0.01 mol), 4-methylbenzaldehyde (0.01 mol), and NaOH (1 g) in ethanol (20 mL) is irradiated under microwave conditions. The rapid dielectric heating ensures uniform temperature distribution, minimizing side reactions. Post-reaction, the product is isolated via ice-water quenching and recrystallized from methanol.
Comparative Analysis of Methods
| Parameter | Mechanochemical | Solution-Phase | Microwave |
|---|---|---|---|
| Reaction Time | 10–15 min | 45–60 min | 2–4 min |
| Yield | 92–94% | 85–89% | 88–91% |
| Solvent Use | None | Ethanol | Ethanol |
| Energy Input | Low | Moderate | High |
| Purity (HPLC) | >98% | 95–97% | 96–98% |
The mechanochemical method excels in sustainability (solvent-free), while microwave synthesis offers unparalleled speed. Traditional methods remain viable for large-scale production due to lower equipment costs.
Characterization and Structural Elucidation
Infrared Spectroscopy
The C=O stretch at 1659 cm⁻¹ and conjugated C=C at 1605 cm⁻¹ confirm the α,β-unsaturated ketone. Aromatic C–H stretches appear near 3113 cm⁻¹, and the furan ring shows characteristic absorptions at 1500–1450 cm⁻¹.
Nuclear Magnetic Resonance
The trans-configuration of the chalcone is evidenced by coupling constants (J = 15.6 Hz) between vinyl protons. The 4-methyl group resonates as a singlet at δ 2.35 ppm, while furan protons appear as a multiplet at δ 6.62–6.88 ppm.
Melting Point and Purity
The sharp melting point (88–91°C) and consistent HPLC retention time (7.2 min, C18 column) indicate high purity. TLC (hexane:ethyl acetate, 6:4) shows a single spot (Rf = 0.45).
Challenges and Optimization Strategies
Byproduct Formation
Prolonged heating in solution-phase reactions may yield dienones or Michael adducts. Adding molecular sieves or reducing reaction time mitigates this.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-1-(4-methylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Based on the available search results, here is information on the applications of compounds structurally similar to "3-(Furan-2-yl)-1-(4-methylphenyl)prop-2-en-1-one":
(2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one
(2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one , commonly referred to as a chalcone, is an organic compound with a furan ring and a 3-methylphenyl group connected by a propenone bridge. Chalcones are aromatic ketones known for diverse biological activities .
Applications:
- Organic synthesis It serves as a building block for creating more complex organic molecules.
- Pharmaceutical research It has biological activities.
- Chalcones have antibacterial, antifungal, anti-inflammatory, and anticancer properties . Gram-positive bacteria are more susceptible to cationic molecules . The hydrophobicity of the alkyl chain is responsible for varying strength of antibacterial potentiality .
Structural Similarity and Biological Activities
Several compounds share structural similarities with (2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one:
| Compound Name | Structural Differences |
|---|---|
| (2E)-1-(Furan-2-yl)-3-phenylprop-2-en-1-one | Lacks the methyl group on the phenyl ring |
| (2E)-1-(Thiophen-2-yl)-3-(3-methylphenyl)prop-2-en-1-one | Contains a thiophene ring instead of a furan ring |
| (2E)-1-(Furan-2-yl)-3-(4-methylphenyl)prop-2-en-1-one | Methyl group is in the para position on the phenyl ring |
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
Key structural analogs differ in substituents on the aryl or furan rings, influencing physical properties and reactivity:
- Electron-donating groups (e.g., 4-methyl, 4-methoxy) enhance resonance stabilization, while electron-withdrawing groups (e.g., bromo) increase electrophilicity, affecting reactivity and biological activity .
- Crystal packing : The 4-methyl group in the target compound likely reduces polarity compared to methoxy or hydroxy analogs, altering solubility and intermolecular interactions .
Spectroscopic and Computational Insights
- NMR shifts : The target compound’s ¹H NMR would show deshielded protons adjacent to the carbonyl group, similar to analogs. For example, in (E)-1-(4-methoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one, the α,β-unsaturated system produces characteristic olefinic proton signals at δ 7.5–8.0 ppm .
- DFT studies: Computational analyses of related chalcones reveal that electron-donating groups (e.g., methyl) lower the HOMO-LUMO gap, enhancing nonlinear optical (NLO) properties .
Q & A
Q. What are the common synthetic routes for 3-(Furan-2-yl)-1-(4-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via Claisen-Schmidt condensation, reacting 4-methylacetophenone with furfuraldehyde under basic conditions. Key parameters include:
- Catalysts : NaOH or KOH in ethanol/methanol (yields ~60–70%) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates, while methanol facilitates crystallization .
- Temperature control : Reactions at 0–5°C minimize side products, while room temperature is sufficient for most cases .
- Purification : Recrystallization from methanol or column chromatography (silica gel, hexane/ethyl acetate) enhances purity .
Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- X-ray diffraction (XRD) : Resolves molecular conformation (e.g., E-configuration of the α,β-unsaturated ketone) and dihedral angles between aromatic rings .
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., furan C–H protons at δ 6.5–7.5 ppm) and conjugation effects .
- FTIR : Strong carbonyl stretch (~1650–1680 cm⁻¹) and furan C–O–C vibrations (~1015 cm⁻¹) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯π, π–π stacking) influencing crystal packing .
Advanced Research Questions
Q. How do variations in dihedral angles between aromatic rings influence the compound’s physicochemical properties and crystallization behavior?
Dihedral angles between the furan, enone, and 4-methylphenyl groups determine molecular planarity and packing efficiency. For example:
- A dihedral angle of 8.56° between furan and 4-methylphenyl rings in the crystal lattice promotes C–H⋯π interactions, stabilizing the structure .
- Reduced planarity (angles >15°) correlates with lower melting points and solubility due to disrupted π-stacking .
- Computational modeling (DFT) can predict how substituents (e.g., electron-withdrawing groups) alter angles and reactivity .
Q. How can researchers resolve contradictions in reported crystallographic data for structurally similar chalcone derivatives?
Discrepancies in dihedral angles (e.g., 7.14°–56.26° in related chalcones ) arise from substituent effects and crystallization conditions. Strategies include:
- Cross-validation : Compare data with high-resolution structures (e.g., CCDC entries) .
- Refinement software : Use SHELXL for robust least-squares refinement, accounting for thermal motion and disorder .
- Temperature-dependent studies : Analyze how cooling rates or solvent choice affect crystal symmetry .
Q. What experimental strategies are recommended for investigating the pharmacological mechanisms of this compound?
- Enzyme inhibition assays : Screen against cyclooxygenase-2 (COX-2) or kinases using fluorescence-based protocols .
- Molecular docking : Map interactions with target proteins (e.g., furan ring binding to hydrophobic pockets) using AutoDock Vina .
- Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) to quantify bioavailability in cancer cell lines .
- Structure-activity relationship (SAR) : Synthesize analogs with halogen or methoxy substituents to assess cytotoxicity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
